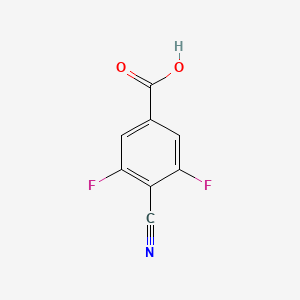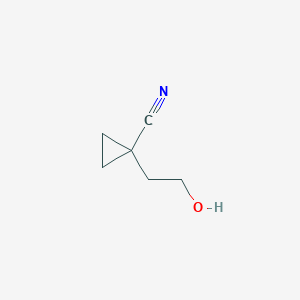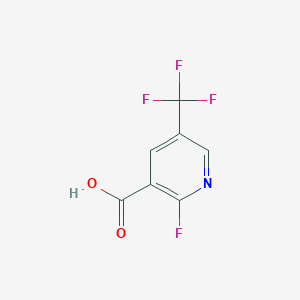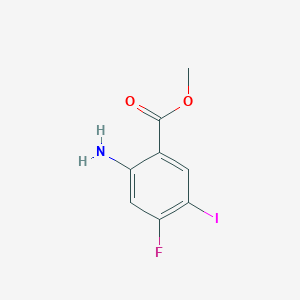
4-Bromo-3-cloro-5-(trifluorometoxi)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline, also known as 4-BCTFA, is an organic compound with a unique structure and properties that make it an important molecule for a variety of scientific applications. It is a highly reactive molecule and is used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Industria Agroquímica
4-Bromo-3-cloro-5-(trifluorometoxi)anilina: se utiliza en la síntesis de agroquímicos debido a sus derivados de trifluorometilpiridina (TFMP). Estos compuestos son cruciales para proteger los cultivos de las plagas. Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con la parte de piridina contribuyen a las actividades biológicas de estos derivados .
Industria Farmacéutica
En el sector farmacéutico, los derivados de TFMP, que incluyen This compound, se utilizan para desarrollar fármacos con propiedades mejoradas. La influencia del grupo trifluorometoxi en la actividad biológica y las propiedades físicas de los compuestos lo ha convertido en un componente valioso en el descubrimiento de fármacos .
Síntesis de Polimetacrilatos Líquido-Cristalinos
Este compuesto sirve como precursor en la síntesis de polimetacrilatos líquido-cristalinos de grupo lateral. Estos materiales, que contienen flúor, exhiben propiedades mesogénicas únicas que son útiles en las ciencias de materiales avanzados .
Desarrollo de Bases de Schiff
This compound: está involucrada en la creación de nuevas bases de Schiff mediante condensación con piridincarboxaldehídos. Estas bases tienen aplicaciones potenciales en varios procesos químicos y farmacéuticos .
Reactivos de Trifluorometoxilación
El compuesto es significativo en el desarrollo de reactivos de trifluorometoxilación. Estos reactivos son esenciales para introducir el grupo trifluorometoxi en otras moléculas, lo que es un área menos desarrollada en la química del flúor, pero tiene un gran potencial para mejorar las propiedades de los productos farmacéuticos y agroquímicos .
Productos Veterinarios
Algunos productos veterinarios incorporan derivados de TFMP por sus propiedades únicas. La inclusión de This compound en estos productos ayuda a crear tratamientos más efectivos para los animales .
Safety and Hazards
The safety data sheet for a similar compound, “4-(Trifluoromethoxy)aniline”, mentions that it is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Mecanismo De Acción
Target of Action
It’s known that the compound is used for pharmaceutical testing , suggesting it may interact with various biological targets.
Biochemical Pathways
Aniline derivatives are often involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can be influenced by various environmental factors . These may include temperature, pH, and the presence of other compounds or enzymes.
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in drug metabolism and detoxification processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity.
Cellular Effects
The effects of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and functions. Additionally, 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to changes in its efficacy and potency . Long-term studies have shown that prolonged exposure to 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can result in sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, leading to its accumulation in specific cellular compartments . This distribution pattern can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria or nucleus . This localization is often mediated by targeting signals or post-translational modifications, which direct the compound to its site of action.
Propiedades
IUPAC Name |
4-bromo-3-chloro-5-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(13)2-5(6)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIMBRNIVPLTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Br)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)



![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)






![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)

